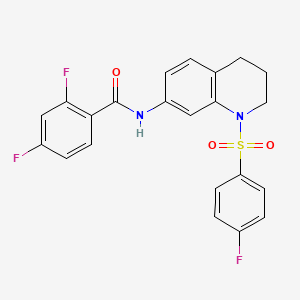
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-(thiophen-2-yl)isoxazol-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-(thiophen-2-yl)isoxazol-5-yl)acetamide is a synthetic organic compound. It's known for its unique chemical structure, which includes a cyclopropyl group, a pyridazinone ring, and an isoxazole moiety. This structure endows the compound with specific chemical and biological properties, making it relevant in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-(thiophen-2-yl)isoxazol-5-yl)acetamide typically involves several steps:
Formation of Pyridazinone Ring: : The pyridazinone ring can be synthesized through cyclization reactions of appropriate hydrazine derivatives with diketone precursors.
Introduction of Cyclopropyl Group: : The cyclopropyl group is introduced via cyclopropanation reactions, often using reagents such as diazo compounds in the presence of a metal catalyst.
Isoxazole Formation: : The isoxazole ring can be formed through cycloaddition reactions involving nitrile oxides and alkynes or alkenes.
Final Coupling Step: : The final compound is obtained by coupling the cyclopropyl-pyridazinone intermediate with an isoxazole derivative through amidation reactions.
Industrial Production Methods
Industrial-scale production of this compound generally relies on similar synthetic routes but optimized for yield and cost-effectiveness. Advanced techniques such as flow chemistry and automated synthesis may be employed to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom of the thiophene ring, forming sulfoxides or sulfones.
Reduction: : Reduction reactions can occur at the carbonyl group of the pyridazinone ring, potentially converting it into a hydroxyl group.
Substitution: : Nucleophilic or electrophilic substitution reactions can take place at the thiophene or isoxazole rings.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific sites of reactivity and the conditions used. For example, oxidation of the thiophene ring would yield thiophene sulfoxides or sulfones, while reduction of the pyridazinone ring may yield hydroxyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In synthetic chemistry, the compound serves as an intermediate for the synthesis of more complex molecules. Its functional groups offer multiple reactive sites for further modification, allowing chemists to create a variety of derivatives.
Biology
The unique structure of this compound makes it a candidate for biological assays. It may be investigated for its potential enzyme inhibition properties or as a ligand for receptor binding studies.
Medicine
In medicinal chemistry, this compound can be explored for its potential pharmacological activities. It might act as a lead compound for developing new drugs targeting specific pathways.
Industry
The compound's stability and reactivity make it suitable for use in material science, where it can be incorporated into polymers or other materials with specific properties.
Wirkmechanismus
The mechanism by which 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-(thiophen-2-yl)isoxazol-5-yl)acetamide exerts its effects depends on its interactions at the molecular level. It may target specific enzymes, receptors, or other proteins, modulating their activity through binding interactions. These interactions can alter cellular pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Unique Properties
Compared to other compounds with similar structures, 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-(thiophen-2-yl)isoxazol-5-yl)acetamide possesses a unique combination of functional groups
Similar Compounds
2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-(pyridin-2-yl)isoxazol-5-yl)acetamide: : Similar in structure but with a pyridine ring instead of a thiophene ring.
2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-(phenyl)isoxazol-5-yl)acetamide: : Similar in structure but with a phenyl ring instead of a thiophene ring.
These similar compounds can be used for comparison in studies to highlight the specific advantages and potential of the target compound.
In a nutshell, this compound is a multifaceted compound with significant potential across various scientific fields.
Eigenschaften
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(3-thiophen-2-yl-1,2-oxazol-5-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c21-14(9-20-16(22)6-5-11(18-20)10-3-4-10)17-15-8-12(19-23-15)13-2-1-7-24-13/h1-2,5-8,10H,3-4,9H2,(H,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHCVJXDSHUYGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=NO3)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(Furan-2-yl)-2-piperidin-1-ylethyl]prop-2-enamide](/img/structure/B2373909.png)


![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2373912.png)
![Methyl 3-amino-6-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B2373913.png)
![4-bromo-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide](/img/structure/B2373914.png)
![Methyl (E)-4-oxo-4-[3-(4-pyridin-4-yl-1,3-thiazol-2-yl)propylamino]but-2-enoate](/img/structure/B2373915.png)


![N-cyclohexyl-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2373921.png)
![4-((3-chlorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2373922.png)


![N-(4-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2373929.png)
